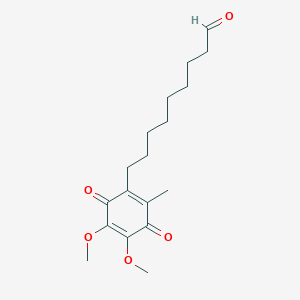
9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-YL)nonanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal is a synthetic organic compound characterized by its unique chemical structure. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives
Métodos De Preparación
The synthesis of 9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal involves several steps. One common method includes the use of N-bromosuccinimide in acetonitrile, followed by extraction with dichloromethane . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the methoxy and dioxocyclohexa-dienyl groups.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is an important intermediate for the design of anticancer prodrugs and fluorescence probes that respond to specific enzymes overexpressed in cancer cells
Mecanismo De Acción
The mechanism of action of 9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal involves its interaction with molecular targets and pathways within cells. It is known to respond to DT-diaphorase, an enzyme overexpressed in some cancer cells . This interaction can lead to the activation of prodrugs or the generation of fluorescence signals, making it useful in both therapeutic and diagnostic applications.
Comparación Con Compuestos Similares
Similar compounds to 9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal include other derivatives of dioxocyclohexa-dienyl groups. For example, 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl (9Z,12Z)-octadeca-9,12-dienoate is a closely related compound with similar chemical properties . The uniqueness of this compound lies in its specific structure and the resulting applications in scientific research.
Propiedades
Número CAS |
132080-64-9 |
|---|---|
Fórmula molecular |
C18H26O5 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
9-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal |
InChI |
InChI=1S/C18H26O5/c1-13-14(11-9-7-5-4-6-8-10-12-19)16(21)18(23-3)17(22-2)15(13)20/h12H,4-11H2,1-3H3 |
Clave InChI |
XROBGVIDTINBHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


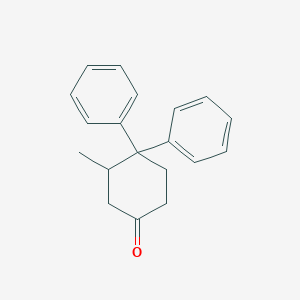
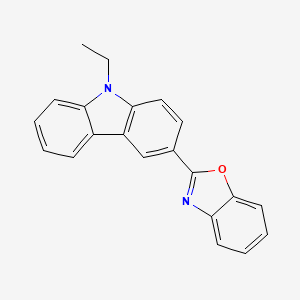
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
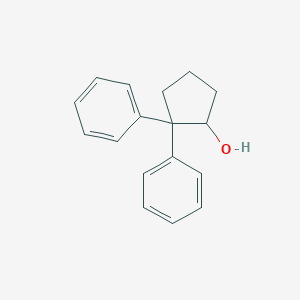
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)


![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)


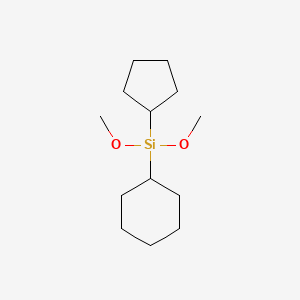

![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
